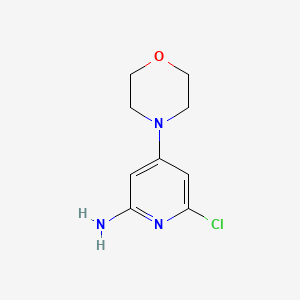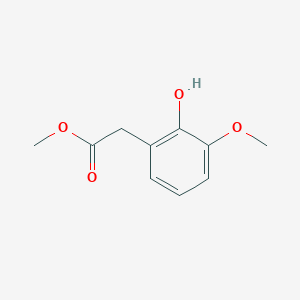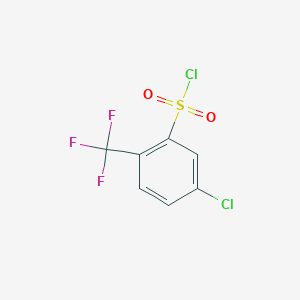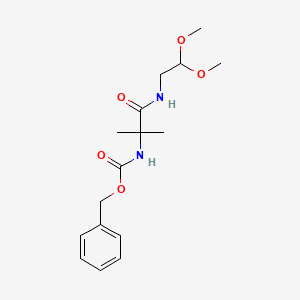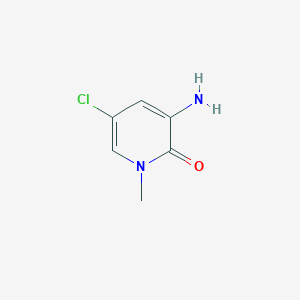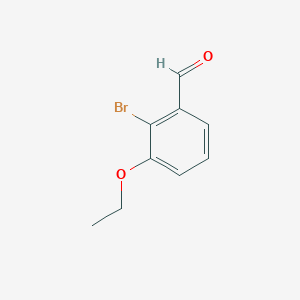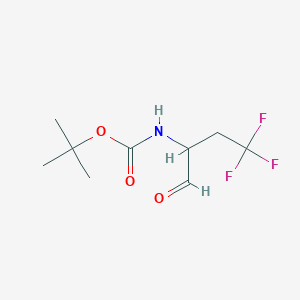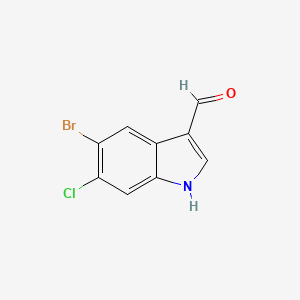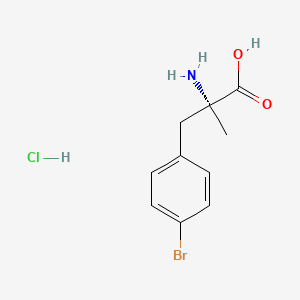
2-(3-Amino-4-methylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Amino-4-methylphenyl)propan-2-ol” is a chemical compound with the CAS Number: 1048389-81-6 . It has a molecular weight of 165.24 and is typically in powder form . The IUPAC name for this compound is 2-(3-amino-4-methylphenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(3-Amino-4-methylphenyl)propan-2-ol” is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Amino-4-methylphenyl)propan-2-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and found substantial cardioselectivity in these compounds. This research highlights the potential of such compounds in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Transformations to 2-Methylindoline
Bernas et al. (2015) studied the transformation reaction of 1-(2-aminophenyl)propan-2-ol at high temperatures, exploring its conversion to 2-methylindoline using various catalysts. This research provides insights into the chemical transformations and potential applications of related compounds (Bernas et al., 2015).
Cyclisation Studies
Goosen et al. (1993) investigated the cyclisation of 3-(p-methylphenyl)propan-1-ol, providing evidence of competing cyclisation pathways. This research contributes to the understanding of the cyclisation processes in similar chemical structures (Goosen et al., 1993).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) synthesized a series of compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol and evaluated their antimicrobial and antioxidant activities. This study demonstrates the potential of these compounds in antimicrobial and antioxidant applications (Čižmáriková et al., 2020).
Antitumor Activity
Isakhanyan et al. (2016) reported on the synthesis of tertiary aminoalkanol hydrochlorides, including compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol, and tested them for antitumor activity. Their findings contribute to the exploration of new antitumor agents (Isakhanyan et al., 2016).
Stereochemistry and Synthesis Techniques
Angiolini et al. (1969) conducted research on the stereochemistry of Mannich bases, including the stereospecific synthesis of diastereoisomeric compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol. This research adds to the understanding of stereochemistry in chemical synthesis (Angiolini et al., 1969).
Src Kinase Inhibitory and Anticancer Activities
Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for their anticancer activity. This study highlights the potential of such compounds in cancer treatment (Sharma et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(3-amino-4-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDOCSCABAOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

